molecular formula C7H10N6 B3252403 3-(propan-2-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine CAS No. 2168779-79-9

3-(propan-2-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine

Cat. No.: B3252403
CAS No.: 2168779-79-9
M. Wt: 178.2 g/mol
InChI Key: SNRRUVSDZBYKMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Propan-2-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine is a chemical compound from the triazolopyrimidine class, which is a privileged scaffold in medicinal chemistry and drug discovery. This compound is intended for research applications only and is not approved for diagnostic, therapeutic, or human use. Triazolopyrimidine derivatives are extensively investigated for their diverse biological activities. Recent scientific studies on structurally similar compounds highlight their significant potential in antitumor research. For instance, certain alkyl-substituted triazolopyrimidine analogs have demonstrated promising in vitro cytotoxic activity against various human tumor cell lines, such as rhabdomyosarcoma (Rd), colorectal adenocarcinoma (CaCo-2), and bladder carcinoma (T-24) cells . The putative mechanism of action for these active compounds often involves a cytostatic effect that slows DNA replication and cancer cell division without triggering apoptotic mechanisms . As a functionalized triazolopyrimidine, this amine is a valuable synthetic intermediate, enabling researchers to explore structure-activity relationships and develop novel bioactive molecules for oncology and other therapeutic areas.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-propan-2-yltriazolo[4,5-d]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N6/c1-4(2)13-7-5(11-12-13)6(8)9-3-10-7/h3-4H,1-2H3,(H2,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNRRUVSDZBYKMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=NC=NC(=C2N=N1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The electron-deficient pyrimidine ring facilitates substitution at positions 5 and 7. The amine group at position 7 can act as a leaving group under specific conditions, enabling further functionalization.

Amination and Alkylation

  • Chlorination followed by amination :
    Chlorination of hydroxy-triazolopyrimidines with POCl₃ yields reactive chloro intermediates (e.g., 7-chloro or 5,7-dichloro derivatives). These intermediates undergo nucleophilic substitution with amines. For example:

    7 chloro triazolopyrimidine+R NH2EtOH DMF K2CO37 amino triazolopyrimidine\text{7 chloro triazolopyrimidine}+\text{R NH}_2\xrightarrow{\text{EtOH DMF K}_2\text{CO}_3}\text{7 amino triazolopyrimidine}

    Yields for such reactions range from 65–85% , depending on the amine’s nucleophilicity and steric hindrance .

  • Alkylation of the amine group :
    The primary amine at position 7 can be alkylated using aldehydes under reductive amination conditions (e.g., NaBH₃CN or H₂/Pd-C). For example, coupling with 3,3-dimethylbutanal in methanol/DMF yields N-alkylated derivatives with ~73% isolated yield .

Thiol Substitution

Thiols displace halogens at position 5 or 7 under mild conditions. For instance, treatment with propylthiol in acetonitrile/triethylamine replaces chlorine with a thioether group, achieving >90% conversion .

Cyclization and Ring Functionalization

The triazole ring participates in cycloaddition and cross-coupling reactions, though such transformations are less common due to the compound’s stability.

Diazotization and Ring Closure

Diazotization of amino precursors (e.g., using NaNO₂/AcOH) facilitates triazole ring formation. For example:

5 nitro 2 4 6 trichloropyrimidineNaNO2,AcOHtriazolo 4 5 d pyrimidine\text{5 nitro 2 4 6 trichloropyrimidine}\xrightarrow{\text{NaNO}_2,\text{AcOH}}\text{triazolo 4 5 d pyrimidine}

This method is critical for synthesizing the core structure .

Oxidation of the Amine Group

The primary amine can be oxidized to a nitro group using HNO₃/AcOH, though this is rarely employed due to competing ring degradation .

Acylation

The amine reacts with acyl chlorides (e.g., acetyl chloride) in DCM/triethylamine to form amides. For example:

7 amine+AcClEt3N7 acetamido derivative\text{7 amine}+\text{AcCl}\xrightarrow{\text{Et}_3\text{N}}\text{7 acetamido derivative}

Yields average 70–80% .

Metal-Catalyzed Coupling Reactions

The compound participates in Suzuki-Miyaura and Buchwald-Hartwig couplings at position 3 or 5.

Suzuki Coupling

Reaction with arylboronic acids (e.g., 4-fluorophenylboronic acid) in Pd(PPh₃)₄/Na₂CO₃ yields biaryl derivatives. For example:

5 bromo triazolopyrimidine+Ar B OH 2Pd catalyst5 aryl triazolopyrimidine\text{5 bromo triazolopyrimidine}+\text{Ar B OH }_2\xrightarrow{\text{Pd catalyst}}\text{5 aryl triazolopyrimidine}

Reported yields: 60–75% .

Stability and Reactivity Under Acidic/Basic Conditions

  • Acidic conditions : The amine group is protonated, enhancing solubility in polar solvents. Prolonged exposure to HCl/MeOH cleaves the triazole ring .

  • Basic conditions : The compound remains stable but may undergo hydrolysis at elevated temperatures (e.g., NaOH/EtOH reflux).

Research Findings

  • SAR Studies : Substitutions at position 7 significantly modulate biological activity. For instance, replacing the amine with a methylene group reduces enzyme inhibition potency .

  • Mechanistic Insights : The amine’s nucleophilicity is critical for binding to hydrophobic pockets in target enzymes (e.g., Plasmodium falciparum DHODH) .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Diversity and Molecular Properties

Triazolopyrimidine derivatives exhibit diverse biological activities depending on substituents. Key comparisons include:

Table 1: Structural and Physical Properties of Selected Triazolopyrimidines
Compound Name / ID Substituents (Positions) Molecular Formula Molecular Weight Melting Point (°C) Yield (%) Key Activity/Notes References
Target Compound 3-(propan-2-yl), 7-NH2 C8H11N7 205.22 Not reported Not reported Under investigation
Vipadenant (INN) 3-(4-amino-3-methylbenzyl), 7-(furan-2-yl) C16H15N7O 329.34 Not reported Not reported Adenosine receptor antagonist
Ticagrelor (Brilinta®) 3-(cyclopentyl), 5-(propylthio), 7-NH2 C23H28F2N6O4S 522.57 Not reported Not reported P2Y12 inhibitor (antiplatelet)
3-Benzyl-5-(propylthio)-N-cyclopropyl 3-benzyl, 5-SPr, 7-NH-cyclopropyl C17H19N7S 361.45 Not reported 78% PDE inhibitor candidate
9e (NOVELBONA-FIDENOX) 3-(morpholinomethyl-benzyl), 7-S-benzoxazole C22H22N6O2S 434.51 89–90 89.9% Dual EZH2/HDAC inhibitor
3-Benzyl-N,N-bis(2-methylpropyl) 3-benzyl, 7-N(bis-isobutyl) C19H26N6 338.45 Not reported Not reported Screening compound
Key Observations:
  • Synthetic Efficiency : Yields for triazolopyrimidines range from 14.8% (liquid compound 9c ) to 89.9% (crystalline 9e ), suggesting substituent-dependent reaction optimization. The target compound’s synthesis may require tailored conditions for the isopropyl group.
Adenosine Receptor Antagonists:
  • Vipadenant (C16H15N7O) demonstrates potent adenosine A2A receptor antagonism, a feature linked to its furan-2-yl and aromatic benzyl groups . The target compound’s isopropyl group may reduce steric hindrance compared to bulkier substituents, possibly altering receptor affinity.
Antiplatelet Agents:
  • Ticagrelor incorporates a cyclopentyltriazolopyrimidine core with a propylthio group, enabling reversible P2Y12 inhibition . The absence of a thioether in the target compound suggests divergent mechanisms.
Epigenetic Modulators:
  • Compound 9e (C22H22N6O2S) shows dual EZH2/HDAC inhibition, attributed to its benzoxazole-thioether and morpholine motifs . The target compound’s simpler structure may lack such polypharmacology but could serve as a lead for optimization.

Biological Activity

Overview

3-(Propan-2-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine is a heterocyclic compound belonging to the triazolopyrimidine class. This compound has garnered attention for its diverse biological activities, particularly in oncology. Its primary mechanism of action involves the inhibition of Cyclin-Dependent Kinase 2 (CDK2), which plays a crucial role in cell cycle regulation.

Target and Mode of Action

  • Target : Cyclin-Dependent Kinase 2 (CDK2)
  • Mode of Action : The compound inhibits CDK2 activity, leading to a significant disruption in the cell cycle, particularly affecting the transition from the G1 phase to the S phase. This inhibition results in reduced cell proliferation and potential induction of apoptosis in cancer cells.

Biochemical Pathways
The inhibition of CDK2 alters various biochemical pathways associated with cell growth and division. This compound's lipophilicity aids its ability to diffuse across cellular membranes, enhancing its efficacy as a therapeutic agent.

Antitumor Activity

Research indicates that this compound exhibits potent antitumor properties against several human cancer cell lines. The following table summarizes its antiproliferative effects:

Cell Line IC50 (µM) Mechanism
HeLa0.43Inhibition of tubulin polymerization
A5490.45Induction of apoptosis
HT-290.53Cell cycle arrest at G2/M phase

These values suggest that the compound is significantly more effective than traditional chemotherapeutic agents in certain contexts .

Cellular Effects

The compound has been shown to induce apoptosis through intrinsic pathways, evidenced by mitochondrial depolarization and caspase activation. In vivo studies using zebrafish models have confirmed its antitumor efficacy, reinforcing its potential as a therapeutic candidate for cancer treatment .

Case Studies

  • In Vitro Studies : A study demonstrated that this compound effectively blocked treated cells in the G2/M phase of the cell cycle and induced apoptosis in HeLa cells with an IC50 value significantly lower than that of conventional agents like CA-4 .
  • Zebrafish Model : Another investigation utilized zebrafish to assess the compound's biological activity in vivo, revealing promising results in tumor reduction and survival rates compared to control groups .

Pharmacokinetics

The pharmacokinetic profile of the compound indicates favorable absorption characteristics due to its lipophilic nature. This property facilitates its distribution within biological systems and enhances its therapeutic potential against various malignancies.

Q & A

Q. Optimization Strategies :

  • Employ statistical experimental design (e.g., factorial design) to minimize trial-and-error approaches and identify critical variables (e.g., temperature, catalyst loading) .
  • Monitor reaction progress via HPLC or LC-MS to adjust stoichiometry and reaction time .

Q. Example Reaction Conditions :

StepReagents/ConditionsPurpose
CyclizationH2SO4, 80°C, 12hCore formation
AlkylationIsopropyl bromide, K2CO3, DMFSide-chain addition
PurificationSilica gel chromatography (EtOAc/hexane)Isolate product

What spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • NMR (1H/13C) : Confirm structural integrity, including isopropyl group signals (δ 1.2–1.4 ppm for CH3) and triazole protons (δ 8.5–9.0 ppm) .
  • Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]+ ion).
  • HPLC : Assess purity (>95% for biological assays) using C18 columns and acetonitrile/water gradients .
  • X-ray Crystallography : Resolve ambiguous stereochemistry or tautomeric forms (if crystalline) .

Advanced Research Questions

How can computational modeling enhance the design of derivatives or reaction pathways for this compound?

  • Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to predict transition states and intermediates, reducing experimental iterations .
  • Docking Studies : Screen derivatives against biological targets (e.g., kinases) to prioritize synthesis .
  • Machine Learning : Train models on existing triazolo-pyrimidine data to predict reaction yields or solubility .

Case Study :
ICReDD’s workflow integrates computation, information science, and experiments to optimize conditions (e.g., solvent selection, catalyst screening) .

How should researchers address contradictory data in biological activity assays involving this compound?

Control Experiments : Verify assay conditions (e.g., pH, temperature) and compound stability using LC-MS .

Dose-Response Curves : Establish reproducibility across multiple replicates.

Meta-Analysis : Compare results with structurally similar compounds (e.g., pyrazolo[1,5-a]pyrimidines) to identify trends .

Statistical Validation : Apply ANOVA or t-tests to confirm significance of observed effects .

What strategies are effective for identifying biological targets or mechanisms of action?

  • Chemoproteomics : Use affinity-based probes to capture interacting proteins .
  • Kinase Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) due to triazolo-pyrimidine’s affinity for ATP-binding pockets .
  • Transcriptomics : Analyze gene expression changes in treated cell lines to infer pathways .

Q. Example Targets :

Target ClassExampleAssay
KinasesEGFR, VEGFRInhibition IC50
EnzymesPhosphodiesterasesActivity assays

How can stability issues (e.g., hydrolysis, oxidation) be mitigated during storage or biological testing?

  • Storage : Maintain at -20°C under inert gas (N2/Ar) to prevent degradation .
  • Formulation : Use lyophilized forms or DMSO stocks (≤10% in aqueous buffers) .
  • Stability Monitoring : Conduct accelerated degradation studies (40°C/75% RH) with HPLC tracking .

What structural analogs of this compound have been studied, and how do their properties compare?

  • Pyrazolo[3,4-d]pyrimidines : Differ in ring connectivity but share similar kinase inhibition profiles .
  • Fluorinated Derivatives : Enhanced metabolic stability due to C-F bonds (e.g., 5-fluoropyrimidine analogs) .

Q. Comparative Table :

CompoundStructural DifferenceKey Property
3H-pyrazolo[4,3-d]pyrimidin-7-olOxygen at C7Lower lipophilicity
N-[2-(Dimethylamino)ethyl]-...pyrimidin-7-amineDimethylamino side chainImproved solubility

Methodological Notes

  • Experimental Design : Prioritize DoE (Design of Experiments) for multi-variable optimization .
  • Data Integrity : Use encrypted electronic lab notebooks (ELNs) to ensure traceability .
  • Safety : Follow chemical hygiene plans for handling hazardous intermediates (e.g., alkylating agents) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(propan-2-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine
Reactant of Route 2
Reactant of Route 2
3-(propan-2-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.